molecular formula C6H11OP B14355931 1,2-Dimethyl-2,5-dihydro-1h-phosphole 1-oxide CAS No. 91469-24-8

1,2-Dimethyl-2,5-dihydro-1h-phosphole 1-oxide

Cat. No.: B14355931
CAS No.: 91469-24-8
M. Wt: 130.12 g/mol
InChI Key: MDUAQARPWXWVEK-UHFFFAOYSA-N
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Description

1,2-Dimethyl-2,5-dihydro-1h-phosphole 1-oxide is a chemical compound belonging to the class of phospholes, which are heterocyclic compounds containing a phosphorus atom in the ring

Preparation Methods

Synthetic Routes and Reaction Conditions

1,2-Dimethyl-2,5-dihydro-1h-phosphole 1-oxide can be synthesized through several methods. One common approach involves the reaction of dichlorophenylphosphine with isoprene, followed by oxidation. The reaction conditions typically include the use of a solvent such as tetrahydrofuran (THF) and a base like triethylamine. The mixture is stirred at room temperature, and the product is purified through column chromatography .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthesis methods used in research laboratories can be scaled up for industrial production with appropriate modifications to ensure safety and efficiency.

Chemical Reactions Analysis

Types of Reactions

1,2-Dimethyl-2,5-dihydro-1h-phosphole 1-oxide undergoes various chemical reactions, including:

    Oxidation: The compound can be further oxidized to form phosphine oxides.

    Reduction: Reduction reactions can convert the oxide to the corresponding phosphine.

    Substitution: The compound can undergo substitution reactions where the phosphorus atom is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

    Substitution: Substitution reactions often require catalysts like palladium or nickel complexes.

Major Products Formed

The major products formed from these reactions include various phosphine oxides, phosphines, and substituted phospholes, depending on the reagents and conditions used .

Scientific Research Applications

1,2-Dimethyl-2,5-dihydro-1h-phosphole 1-oxide has several scientific research applications:

    Chemistry: It is used as a ligand in coordination chemistry and as a building block for synthesizing more complex molecules.

    Biology: The compound is studied for its potential biological activities, including anticancer properties.

    Medicine: Research is ongoing to explore its use in drug development, particularly for its ability to interact with biological targets.

    Industry: It is used in the synthesis of materials with specific electronic and optical properties.

Mechanism of Action

The mechanism of action of 1,2-Dimethyl-2,5-dihydro-1h-phosphole 1-oxide involves its interaction with molecular targets such as enzymes and receptors. The compound can form complexes with metal ions, which can then interact with biological molecules. The pathways involved include the modulation of enzyme activity and the inhibition of specific signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,2-Dimethyl-2,5-dihydro-1h-phosphole 1-oxide is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications in research and industry.

Properties

CAS No.

91469-24-8

Molecular Formula

C6H11OP

Molecular Weight

130.12 g/mol

IUPAC Name

1,2-dimethyl-2,5-dihydro-1λ5-phosphole 1-oxide

InChI

InChI=1S/C6H11OP/c1-6-4-3-5-8(6,2)7/h3-4,6H,5H2,1-2H3

InChI Key

MDUAQARPWXWVEK-UHFFFAOYSA-N

Canonical SMILES

CC1C=CCP1(=O)C

Origin of Product

United States

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